![molecular formula C15H16ClN5O4S B2993834 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-40-4](/img/structure/B2993834.png)
3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16ClN5O4S and its molecular weight is 397.83. The purity is usually 95%.
BenchChem offers high-quality 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Research into triazine derivatives has shown significant applications in the synthesis of compounds with anticancer properties. For example, new S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives have been synthesized and demonstrated notable anticancer activities against various cancer cell lines, suggesting the potential for triazine derivatives in developing novel anticancer agents (Saad & Moustafa, 2011).
Antibacterial Applications
Another study focused on the synthesis of amino-heterocyclic compounds coupled with oxime-ether groups. These compounds, which involve triazine derivatives, exhibited potential antibacterial activities, indicating the role of such compounds in creating new antibacterial agents (Guo-qiang Hu et al., 2006).
Larvicidal and Antimicrobial Activities
Triazine derivatives have also been explored for their larvicidal and antimicrobial activities. Novel triazinone derivatives were prepared and evaluated for their effectiveness against certain bacterial and fungal pathogens as well as their mosquito larvicidal activity, showcasing the broad-spectrum utility of triazine derivatives in pest control and antimicrobial applications (C. Kumara et al., 2015).
Novel Synthesis Methods
The field of synthetic chemistry also benefits from the study of triazine derivatives, as evidenced by research into direct synthesis methods for creating other compounds, such as 2-oxazolines, from carboxylic acids using related triazine compounds under mild conditions. This demonstrates the chemical versatility and reactivity of triazine derivatives in facilitating the synthesis of a wide range of chemical compounds (B. Bandgar & S. Pandit, 2003).
Mécanisme D'action
Target of Action
The primary target of this compound is related to prostaglandin synthesis . Prostaglandins are lipid compounds that play crucial roles in various physiological processes such as inflammation, blood flow, and the formation of blood clots.
Mode of Action
The compound is involved in the inhibition of prostaglandin synthesis . By inhibiting this process, it can potentially reduce inflammation and pain, which are often associated with high levels of prostaglandins.
Biochemical Pathways
The compound’s action on prostaglandin synthesis affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and other eicosanoids, which are signaling molecules that mediate various physiological responses. By inhibiting prostaglandin synthesis, the compound can alter the outcomes of these responses .
Pharmacokinetics
Its solubility in ethanol suggests that it may have good absorption and distribution characteristics. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of prostaglandin synthesis by this compound can lead to reduced inflammation and pain. Additionally, it has been suggested that the compound plays a role in the apoptosis of head and neck cancer cells , indicating potential anti-cancer effects.
Propriétés
IUPAC Name |
3-[4-amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4S/c1-8-9(16)3-2-4-10(8)18-12(22)7-26-15-20-19-11(5-6-13(23)24)14(25)21(15)17/h2-4H,5-7,17H2,1H3,(H,18,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYRJDQVSIVZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

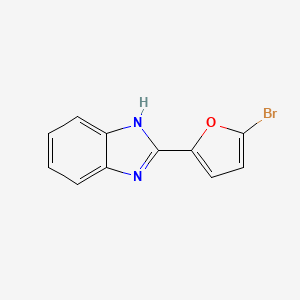
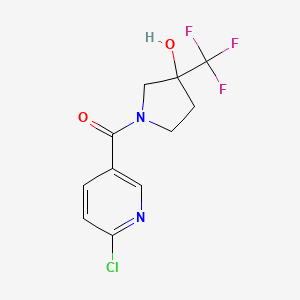



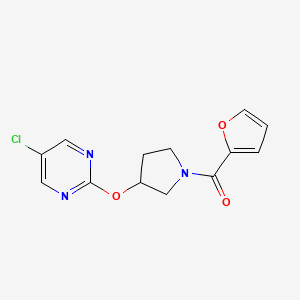
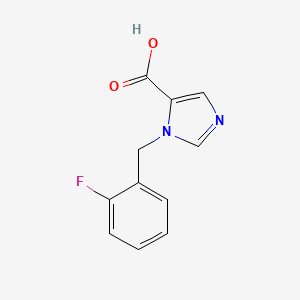

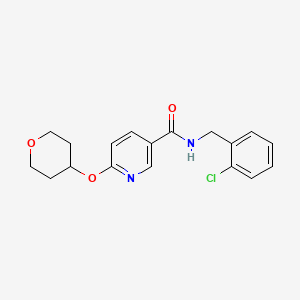

![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
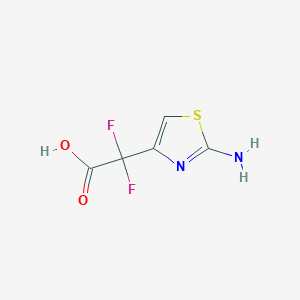

![[(1R,2S,5S,7R,8R,9R,10S,11R,18R)-7,10-Diacetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] acetate](/img/structure/B2993774.png)